Methyl 2-(2,2-difluoroethoxy)benzoate
Description
Methyl 2-(2,2-difluoroethoxy)benzoate is an ester derivative of benzoic acid featuring a difluoroethoxy substituent at the ortho position of the aromatic ring. The molecular formula is inferred as C₁₀H₁₀F₂O₃, with a molecular weight of approximately 232.18 g/mol (derived from related compounds in and ). The difluoroethoxy group introduces significant electronegativity and lipophilicity, which may enhance metabolic stability and influence applications in agrochemicals or pharmaceuticals.
Properties
IUPAC Name |
methyl 2-(2,2-difluoroethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-10(13)7-4-2-3-5-8(7)15-6-9(11)12/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUMHEXBWYKOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,2-difluoroethoxy)benzoate typically involves the esterification of 2-(2,2-difluoroethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,2-difluoroethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(2,2-difluoroethoxy)benzoic acid.
Reduction: 2-(2,2-difluoroethoxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-(2,2-difluoroethoxy)benzoic acid derivatives.
Scientific Research Applications
Chemistry: Methyl 2-(2,2-difluoroethoxy)benzoate is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Industry: In the industrial sector, it is used in the formulation of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 2-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The difluoroethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Ethyl 2-Methoxybenzoate (CAS 7335-26-4)
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Key Properties: Soluble in ethanol (polar solvent compatibility). Lower molecular weight and lipophilicity compared to the difluoroethoxy analog due to the absence of fluorine. Applications: Commonly used in flavorings and fragrances due to ester functionality.
Methyl 3-(2,2-Difluoroethoxy)benzoate (CAS 1823493-69-1)
- Molecular Formula : C₁₀H₁₀F₂O₃
- Molecular Weight : 232.18 g/mol
- Key Differences :
Methyl 3-Bromo-4-(2,2-difluoroethoxy)benzoate (CAS 237776)
- Molecular Formula : C₁₀H₉BrF₂O₃
- Molecular Weight : 295.09 g/mol
- Key Differences: Bromine atom at the 3-position increases molecular weight and steric bulk. Potential applications: Brominated aromatic esters are intermediates in pharmaceuticals or agrochemicals (e.g., pesticide synthesis).
Methyl 2-[(2-Methylphenoxy)methyl]benzoate
- Key Properties: Contains a methylphenoxy group, enhancing steric bulk. Demonstrated biological activity as an antifungal and antimicrobial agent. Highlights the role of substituent bulk in modulating bioactivity, a factor relevant to difluoroethoxy analogs.
Data Table: Structural and Functional Comparison
Notes and Limitations
- Direct comparative studies on this compound are sparse; inferences are drawn from structural analogs.
- Further research is needed to quantify solubility, melting points, and biological activity.
- Fluorine’s role in enhancing pesticidal or pharmaceutical efficacy warrants experimental validation.
Biological Activity
Methyl 2-(2,2-difluoroethoxy)benzoate (DFMB) is a compound with emerging significance in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula . The presence of the difluoroethoxy group increases its lipophilicity, which is crucial for its interaction with biological membranes.
Antimicrobial Properties
DFMB has shown promising antimicrobial activity against various pathogens. Research indicates that DFMB effectively inhibits the growth of several fungal species, including Candida albicans and Aspergillus fumigatus, by disrupting their cell membranes. Additionally, it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies suggest that DFMB may possess anti-inflammatory properties. It has been investigated for its potential to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This mechanism could have implications for treating inflammatory diseases.
Anticancer Activity
DFMB has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth in animal models . The compound's ability to interact with signaling pathways involved in cell proliferation and apoptosis suggests its potential as a therapeutic agent in oncology.
The mechanism of action of DFMB involves its interaction with specific molecular targets within biological systems. The difluoroethoxy group enhances the compound’s ability to form hydrogen bonds, which may influence its binding affinity to biological receptors. This interaction can modulate various biochemical pathways, affecting enzyme activity and receptor function.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of DFMB:
- Antimicrobial Efficacy : A study demonstrated that DFMB significantly inhibited the growth of Candida albicans with an IC50 value of 12 µg/mL, showcasing its potential as an antifungal agent.
- Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation, DFMB reduced levels of TNF-α and IL-6 by approximately 30%, indicating its role in modulating inflammatory responses.
- Anticancer Potential : In vitro assays revealed that DFMB could induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µg/mL, suggesting its potential as a chemotherapeutic agent .
Research Applications
DFMB's unique chemical properties make it valuable in various research applications:
- Drug Development : Its potential as a scaffold for designing new pharmaceuticals targeting microbial infections and cancer.
- Material Science : Utilized in synthesizing new materials with specific properties due to its unique structure.
- Biochemical Studies : As a tool for studying biological systems and signaling pathways due to its ability to modulate enzyme activities.
Comparative Analysis
To better understand DFMB's unique properties, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(2,2-difluoroethoxy)benzoate | Different position of difluoroethoxy group | |
| Methyl 4-(2,2-difluoroethoxy)benzoate | Another positional isomer | |
| Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate | Contains an amino group |
This table highlights how positional isomerism can affect reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
